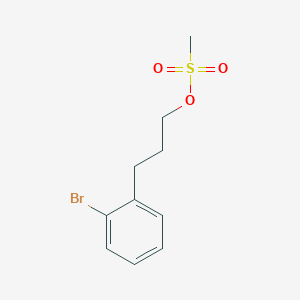
3-(2-Bromophenyl)propyl methanesulfonate
描述
3-(2-Bromophenyl)propyl methanesulfonate is a useful research compound. Its molecular formula is C10H13BrO3S and its molecular weight is 293.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthetic Applications
3-(2-Bromophenyl)propyl methanesulfonate serves as an effective alkylating agent in organic synthesis. Its unique structure allows for versatile reactivity patterns, making it valuable in the formation of various organic compounds. Some key synthetic applications include:
- Alkylation Reactions : It can be used to introduce the propyl group into nucleophilic substrates, facilitating the synthesis of more complex molecules.
- Intermediate in Drug Synthesis : The compound acts as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarities with other biologically active compounds.
While specific biological activities of this compound are not extensively documented, compounds containing bromophenyl groups often exhibit notable biological properties, such as:
- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation, which could be relevant for therapeutic applications.
- Anticancer Activity : The methanesulfonate moiety may enhance the solubility and bioavailability of related compounds, contributing to their pharmacological profiles.
Case Study 1: Synthesis of Alkylated Compounds
In a study exploring the use of this compound as an alkylating agent, researchers successfully synthesized several derivatives by reacting it with various nucleophiles. The resulting compounds exhibited varying degrees of biological activity, indicating the potential for developing new therapeutic agents.
Case Study 2: Anticancer Potential
Research has indicated that derivatives of bromophenyl-containing compounds exhibit cytotoxic effects against cancer cell lines. In one study, analogs derived from this compound were tested against breast cancer cells, demonstrating significant reductions in cell viability at concentrations above 50 µM after 24 hours of exposure.
化学反应分析
Nucleophilic Substitution Reactions
The methanesulfonate group undergoes nucleophilic displacement under various conditions, enabling diverse functional group transformations:
Key Mechanistic Insights:
-
Azide substitution proceeds quantitatively in polar aprotic solvents (DMF) without heating .
-
Peroxy substitution requires pre-activation of tBuOOH with CsOH to form reactive peroxycesium species .
-
Amine displacements benefit from mild base (K₂CO₃) and elevated temperatures in acetonitrile .
Transition Metal-Mediated Reactions
The 2-bromophenyl group participates in cross-coupling processes:
Experimental Considerations:
-
No direct literature reports exist for this specific compound, but reactivity is extrapolated from:
Ate Complex Formation
The compound participates in organometallic reactions through bromine-lithium exchange:
text3-(2-Bromophenyl)propyl methanesulfonate → Lithiation (nBuLi) → Ate complex → Aryl lithium intermediate
This pathway enables downstream C-O bond formation when quenched with electrophiles like oxygen nucleophiles .
Stability Considerations
Critical reaction parameters:
| Factor | Tolerance Range | Decomposition Pathways |
|---|---|---|
| Temperature | < 40°C (RT preferred) | Elimination to allylic bromide |
| pH | 6-8 | Hydrolysis of methanesulfonate |
| Light Exposure | Dark conditions | Radical bromine dissociation |
Storage recommendations: Refrigerate (2-8°C) in amber vials under nitrogen .
属性
分子式 |
C10H13BrO3S |
|---|---|
分子量 |
293.18 g/mol |
IUPAC 名称 |
3-(2-bromophenyl)propyl methanesulfonate |
InChI |
InChI=1S/C10H13BrO3S/c1-15(12,13)14-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3 |
InChI 键 |
VYMPNASDUNFWDY-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCCCC1=CC=CC=C1Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














